

Technical Profile: 4-Chloro-3-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-3-hydrazinylbenzoic acid

CAS No.: 61100-67-2

Cat. No.: B1348472

[Get Quote](#)

Executive Summary

4-Chloro-3-hydrazinylbenzoic acid hydrochloride (CAS: 36800-72-3) is a critical aromatic hydrazine intermediate used primarily in the synthesis of fused nitrogenous heterocycles, including indazoles and pyrazoles.[1] Its structural uniqueness lies in the ortho-positioning of the chlorine atom relative to the hydrazine moiety, which sterically influences cyclization pathways and electronically modulates the nucleophilicity of the hydrazine tail. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the SnCl₂ reduction method, and its application in medicinal chemistry, particularly for kinase inhibitor scaffolds and thrombopoietin receptor agonists.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	4-Chloro-3-hydrazinylbenzoic acid hydrochloride
Common Synonyms	3-Hydrazino-4-chlorobenzoic acid HCl; 2-Chloro-5-carboxyphenylhydrazine HCl
CAS Number	36800-72-3
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂ [1][2][3][4][5][6][7] · HCl
Molecular Weight	223.06 g/mol (Salt); 186.60 g/mol (Free Base)
SMILES	Cl.C1C=C(NN)C=C(C(O)=O)C=C1

Physical Properties[6]

- Appearance: Off-white to pale beige crystalline powder.
- Solubility: Soluble in DMSO, Methanol, and hot water; sparingly soluble in dichloromethane and diethyl ether.
- Melting Point: >250 °C (decomposes).
- Acidity (pKa): The benzoic acid moiety typically exhibits a pKa ~3.8–4.0. The hydrazine group (protonated in salt form) has a pKa ~5.0, making the salt stable in acidic media but reactive under basic conditions.

Structural Analysis & Reactivity

The molecule features a trisubstituted benzene ring. The positioning of the functional groups dictates its reactivity profile:

- Electronic Effects:
 - Chlorine (C-4): Exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M). Being ortho to the hydrazine group, it slightly reduces the basicity of the terminal nitrogen () compared to unsubstituted phenylhydrazine.

- Carboxylic Acid (C-1): A strong electron-withdrawing group (EWG) at the meta position relative to the hydrazine. This deactivates the ring towards electrophilic aromatic substitution but stabilizes the hydrazine intermediate during synthesis.
- Steric Constraints:
 - The bulky Chlorine atom at C-4 provides steric bulk that directs cyclization reactions. For example, in Fischer indole-type cyclizations, the Cl atom blocks the C-4 position, forcing ring closure at C-2.

Synthesis Protocol

The industrial standard for synthesizing **4-Chloro-3-hydrazinylbenzoic acid** hydrochloride involves the diazotization of 3-amino-4-chlorobenzoic acid followed by reduction. The stannous chloride (SnCl_2) method is preferred over sulfite reduction for laboratory-scale (<100g) due to higher yields and cleaner product isolation.

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis pathway from aniline precursor to hydrazine salt.

Detailed Experimental Procedure

Reagents:

- 3-Amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol)
- Sodium Nitrite (NaNO_2 , 4.4 g, 64.1 mmol)
- Stannous Chloride Dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 32.9 g, 145.7 mmol)
- Concentrated Hydrochloric Acid (12 M HCl)

Protocol:

- Diazotization:
 - Suspend 3-amino-4-chlorobenzoic acid in 60 mL of conc. HCl and 40 mL of water in a 500 mL round-bottom flask.
 - Cool the suspension to -5 °C to 0 °C using an ice-salt bath. Efficient stirring is critical.
 - Dropwise add a solution of NaNO₂ (4.4 g in 15 mL H₂O) over 30 minutes. Maintain internal temperature below 5 °C.
 - Checkpoint: The mixture should become a clear or slightly turbid solution. Verify excess nitrous acid using starch-iodide paper (should turn immediately blue).
- Reduction:
 - Prepare a solution of SnCl₂·2H₂O in 40 mL conc. HCl. Cool this solution to 0 °C.
 - Add the cold SnCl₂ solution to the diazonium mixture rapidly but carefully (exothermic).
 - Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. A thick precipitate will form.
- Isolation:
 - Filter the solids using a sintered glass funnel.
 - Wash the filter cake with cold 6M HCl (2 x 20 mL) to remove tin salts, followed by cold ethanol (1 x 20 mL) to remove organic impurities.
 - Dry under vacuum at 40 °C for 12 hours.

Yield: Typically 80–90% (10.4–11.7 g).

Characterization Data (Predicted/Typical)

Due to the hygroscopic nature of the hydrochloride salt, spectral data is best obtained in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆)

Shift (δ ppm)	Multiplicity	Integration	Assignment
13.0–13.5	Broad Singlet	1H	–COOH (Carboxylic Acid)
10.5–10.8	Broad Singlet	3H	–NHNH ₃ ⁺ (Hydrazine HCl protons)
8.5–9.0	Broad Singlet	1H	–NH– (Hydrazine secondary amine)
7.65	Doublet (J ~ 2 Hz)	1H	Ar-H2 (Ortho to COOH/Hydrazine)
7.55	Doublet (J ~ 8.5 Hz)	1H	Ar-H5 (Ortho to Cl)
7.45	DD (J ~ 8.5, 2 Hz)	1H	Ar-H6 (Meta to Cl)

Note: The hydrazine protons are exchangeable and their chemical shift/integration varies significantly with water content and concentration.

Infrared Spectroscopy (FT-IR)

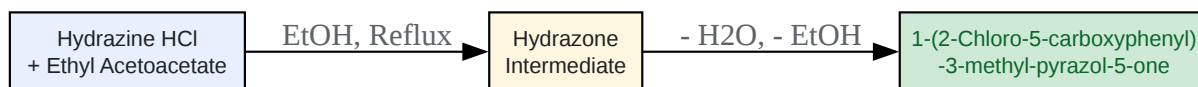
- 3200–3400 cm⁻¹: N-H stretching (broad, multiple bands due to salt form).
- 2500–3000 cm⁻¹: O-H stretching (carboxylic acid dimer).
- 1680–1700 cm⁻¹: C=O stretching (strong, aryl carboxylic acid).
- 750–800 cm⁻¹: C-Cl stretching.

Applications in Drug Discovery

The primary utility of **4-Chloro-3-hydrazinylbenzoic acid** is as a "clip" to form heterocyclic rings.

Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields 1-arylpyrazoles. This scaffold is prevalent in thrombopoietin receptor agonists (e.g., Eltrombopag analogues).



[Click to download full resolution via product page](#)

Figure 2: Cyclocondensation mechanism to form pyrazolone derivatives.

Indazole Formation

While less common than pyrazole formation, this intermediate can be cyclized to form 6-chloroindazole-4-carboxylic acid derivatives. This requires a "carbon insertion" reaction, typically using formic acid or trimethyl orthoformate, followed by thermal cyclization.

Safety & Handling

- **Toxicity:** Hydrazine derivatives are potential genotoxins and suspected carcinogens. Handle in a fume hood with double nitrile gloves.
- **Stability:** The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation (turning dark brown/black) upon air exposure. Store in amber vials at 4 °C under inert atmosphere (Argon/Nitrogen).
- **Incompatibility:** Avoid contact with strong oxidizing agents and strong bases (liberates free hydrazine).

References

- PubChem. (n.d.). **4-Chloro-3-hydrazinylbenzoic acid** hydrochloride. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Organic Syntheses. (1955). Indazole. *Org. Synth.* 1955, 35, 72. (Methodology for hydrazine synthesis adapted for chloro-derivative). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. 4-Hydrazinylbenzoic acid\(619-67-0\) 1H NMR \[m.chemicalbook.com\]](https://www.mchemicalbook.com)
- [3. CN108101845B - Preparation method of eltrombopag - Google Patents \[patents.google.com\]](https://patents.google.com)
- [4. rsc.org \[rsc.org\]](https://www.rsc.org)
- [5. Synthesis method of eltrombopag - Eureka | Patsnap \[eureka.patsnap.com\]](https://eureka.patsnap.com)
- [6. taxation-customs.ec.europa.eu \[taxation-customs.ec.europa.eu\]](https://taxation-customs.ec.europa.eu)
- [7. repositorio.unesp.br \[repositorio.unesp.br\]](https://repositorio.unesp.br)
- To cite this document: BenchChem. [Technical Profile: 4-Chloro-3-hydrazinylbenzoic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1348472/docs#technical-profile-4-chloro-3-hydrazinylbenzoic-acid-hydrochloride\]](https://www.benchchem.com/product/b1348472/docs#technical-profile-4-chloro-3-hydrazinylbenzoic-acid-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)